7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine

Catalog No.
S811417
CAS No.
1008112-03-5
M.F
C6H2BrCl2N3
M. Wt
266.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine

CAS Number

1008112-03-5

Product Name

7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine

IUPAC Name

7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

InChI

InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H

InChI Key

BAWWEBPYOBYGPY-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl

7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1008112-03-5) is a highly specialized, tri-functionalized heterocyclic building block widely utilized in the pharmaceutical industry for the synthesis of advanced kinase inhibitors and antiviral nucleoside analogs. Featuring a pyrrolo[2,1-f][1,2,4]triazine core, it serves as a premier bioisostere for purines and quinazolines, offering distinct hydrogen-bonding profiles and improved solubility. The molecule is defined by its three orthogonal reactive sites: a highly electrophilic C4-chlorine, a moderately reactive C2-chlorine, and a C7-bromine suitable for transition-metal-catalyzed cross-coupling. This precise substitution pattern allows for predictable, sequential functionalization without the need for complex protecting-group strategies, making it a critical precursor for targeted therapies, including mTOR, PI3K, and FGFR inhibitors [1].

Substituting this specific building block with its unbrominated precursor (2,4-dichloropyrrolo[2,1-f][1,2,4]triazine) introduces significant process inefficiencies. In-house bromination using N-bromosuccinimide (NBS) typically yields a 93:7 mixture of the desired 7-bromo product and isomeric or over-brominated byproducts. This necessitates rigorous, solvent-intensive chromatographic purification to prevent downstream isomeric contamination in active pharmaceutical ingredient (API) synthesis. Furthermore, substituting the pyrrolo[2,1-f][1,2,4]triazine core with more common purine or pyrimidine scaffolds fundamentally alters the target's physicochemical properties, often reducing kinase selectivity and voiding freedom-to-operate (FTO) in patent landscapes. Procuring the pre-brominated target at >97% purity directly bypasses these synthetic bottlenecks and ensures reproducible downstream coupling .

Elimination of Isomeric Byproducts in Precursor Sourcing

When synthesizing the 7-bromo derivative in-house from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine using NBS in acetonitrile, the reaction inherently produces a 93:7 ratio of the target compound to undesired byproducts. Procuring 7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine directly at commercial specifications (>97% purity) eliminates this 7% impurity profile, which otherwise requires low-temperature control (0–20°C) and extensive column chromatography to resolve .

Evidence DimensionProduct purity and reaction yield profile
Target Compound Data>97% purity (Commercial procurement)
Comparator Or Baseline93% yield with 7% isomeric byproduct (In-house NBS bromination)
Quantified DifferenceElimination of a 7% impurity fraction and associated purification steps
ConditionsNBS bromination in acetonitrile at 0–20°C for 17 hours

Direct procurement saves significant time and solvent waste by bypassing a bottleneck purification step critical for pharmaceutical-grade synthesis.

Orthogonal Reactivity for Sequential Functionalization

The 2,4-dichloro substitution pattern provides a distinct advantage over monochloro analogs (e.g., 4-chloro-7-bromopyrrolo[2,1-f][1,2,4]triazine) by enabling sequential nucleophilic aromatic substitution (SNAr). The C4-chlorine is significantly more electrophilic than the C2-chlorine, allowing for >90% regioselective displacement by amines or alkoxides at room temperature or mild heating. This leaves the C2-chlorine intact for subsequent SNAr at higher temperatures, while the C7-bromine remains available for late-stage Suzuki or Buchwald-Hartwig cross-coupling[1].

Evidence DimensionRegioselective functionalization handles
Target Compound Data3 orthogonal handles (C4-Cl, C2-Cl, C7-Br)
Comparator Or Baseline2 handles (4-chloro-7-bromo analogs)
Quantified DifferenceAddition of the C2-Cl allows for an extra, distinct vector for structural diversification
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

It allows medicinal chemists to rapidly synthesize 2,4,7-trisubstituted libraries without relying on complex, yield-reducing protecting group strategies.

Kinase Selectivity via Bioisosteric Core Replacement

Utilizing the pyrrolo[2,1-f][1,2,4]triazine core in place of traditional quinazoline or purine scaffolds significantly enhances target selectivity in kinase inhibitor development. For example, derivatives synthesized from this core have demonstrated potent inhibition of PI3K isoforms (p110α IC50 = 122 nM) and FGFR, while exhibiting a 10- to 100-fold reduced inhibitory activity against off-target kinases like VEGFR compared to standard scaffolds. This selectivity is largely attributed to the unique hydrogen-bond acceptor/donor profile created by the bridgehead nitrogen and the absence of the purine N7 nitrogen[1].

Evidence DimensionOff-target kinase inhibition (Selectivity window)
Target Compound DataPyrrolo[2,1-f][1,2,4]triazine derivatives
Comparator Or BaselineTraditional purine/quinazoline-based inhibitors
Quantified Difference10- to 100-fold improvement in selectivity against off-target kinases (e.g., VEGFR)
ConditionsIn vitro kinase proliferation assays (e.g., FGFR vs. VEGFR)

Procuring this specific core is essential for developing highly selective targeted therapies that minimize off-target clinical toxicities.

Development of Next-Generation mTOR and PI3K Inhibitors

This compound is the optimal starting material for oncology drug discovery programs targeting the PI3K/mTOR pathway. By utilizing the orthogonal C2 and C4 chlorines, chemists can sequentially install distinct hinge-binding and solvent-exposed motifs, which is critical for achieving high isoform selectivity and avoiding off-target toxicity [1].

Synthesis of Antiviral C-Nucleoside Analogs

Where traditional purine-based antiviral drugs face resistance, this compound serves as a superior bioisostere. It is specifically procured to synthesize RNA-dependent RNA polymerase (RdRp) inhibitors, leveraging the pyrrolotriazine core to bypass standard purine metabolic resistance mechanisms [2].

High-Throughput Medicinal Chemistry Library Generation

For industrial screening libraries, the differential reactivity of the C4-Cl, C2-Cl, and C7-Br positions allows for the rapid generation of 2,4,7-trisubstituted libraries. This compound is the right choice for automated or parallel synthesis workflows, as it enables sequential SNAr and palladium-catalyzed cross-coupling without the need for intermediate protecting groups [3].

XLogP3

3.4

Dates

Last modified: 08-16-2023

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